12-(4-Fluorobenzenesulfonyl)-5-methoxy-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one
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Description
12-(4-Fluorobenzenesulfonyl)-5-methoxy-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one is a useful research compound. Its molecular formula is C20H20FNO5S and its molecular weight is 405.44. The purity is usually 95%.
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Scientific Research Applications
Reactions of Benzocyclic β-Keto Esters with Sulfonyl Azides
The study by Benati, Nanni, and Spagnolo (1999) explored the reactions of 2-ethoxycarbonyl-1-benzosuberone with various sulfonyl azides, including 4-methoxybenzenesulfonyl azide, under different solvents. This research provides insight into how the electronic features of sulfonyl azides and solvent polarity affect azidation and Favorskii-type ring contraction, which are relevant for synthesizing complex organic structures similar to the compound (Benati, Nanni, & Spagnolo, 1999).
Synthesis of Complex Organic Structures
Shishov et al. (2014) detailed the synthesis of 5-hydroxy-4-methoxytricyclo[7.3.1.02,7]trideca-2,4,6-trien-8-one from 1-benzyloxy-4-bromo-2-methoxybenzene. This study demonstrates the synthetic route for complex organic structures that share similarities with the target compound, emphasizing the utility of such methods in creating bioisosteric analogues potentially relevant for drug design and discovery (Shishov et al., 2014).
Activating Hydroxyl Groups with Fluorobenzenesulfonyl Chloride
The work by Chang et al. (1992) on activating hydroxyl groups using 4-fluorobenzenesulfonyl chloride highlights the compound's utility in covalently attaching biologicals to solid supports. This method's application could be instrumental in developing targeted drug delivery systems or surface modifications for biomedical applications (Chang, Gee, Smith, & Lake, 1992).
Properties
IUPAC Name |
12-(4-fluorophenyl)sulfonyl-5-methoxy-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FNO5S/c1-20-11-16(15-9-6-13(26-3)10-17(15)27-20)18(19(23)22(20)2)28(24,25)14-7-4-12(21)5-8-14/h4-10,16,18H,11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBVHSMYOMXANPE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C(C(=O)N1C)S(=O)(=O)C3=CC=C(C=C3)F)C4=C(O2)C=C(C=C4)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FNO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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